6-Chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide
CAS No.: 1436229-46-7
Cat. No.: VC7337520
Molecular Formula: C18H21ClN4O
Molecular Weight: 344.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1436229-46-7 |
|---|---|
| Molecular Formula | C18H21ClN4O |
| Molecular Weight | 344.84 |
| IUPAC Name | 6-chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C18H21ClN4O/c1-23-11-9-13(10-12-23)20-14-5-2-3-6-15(14)22-18(24)16-7-4-8-17(19)21-16/h2-8,13,20H,9-12H2,1H3,(H,22,24) |
| Standard InChI Key | OXYZANPQUJAAMF-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)NC2=CC=CC=C2NC(=O)C3=NC(=CC=C3)Cl |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, 6-chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide, delineates its core components: a pyridine ring substituted with a chlorine atom at the 6-position and a carboxamide group at the 2-position, linked via an amide bond to an aniline derivative bearing a 1-methylpiperidin-4-ylamino substituent.
Molecular Formula and Weight
The molecular formula is C₁₉H₂₂ClN₅O, yielding a molecular weight of 383.87 g/mol (calculated using PubChem’s atomic mass data ). Key functional groups include:
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Pyridine core: A six-membered aromatic ring with one nitrogen atom, known for enhancing bioavailability and metabolic stability.
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Chlorine substituent: Electron-withdrawing group at position 6, influencing electronic distribution and reactivity.
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Carboxamide linkage: Provides hydrogen-bonding capacity, critical for target binding .
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1-Methylpiperidin-4-ylamino group: A bicyclic amine contributing to lipophilicity and membrane permeability .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂ClN₅O |
| Molecular Weight | 383.87 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 81.4 Ų |
| LogP (Predicted) | 2.7 |
These properties suggest moderate solubility in polar organic solvents and limited aqueous solubility, typical for carboxamide derivatives .
Stereochemical Considerations
The 1-methylpiperidin-4-yl group introduces a chiral center at the piperidine nitrogen. While the compound’s specific stereoisomerism is undocumented, analogous piperidine-containing molecules exhibit stereoselective binding to biological targets, such as G protein-coupled receptors . For instance, patent WO2002066470A1 highlights the importance of piperidine configuration in modulating kinase inhibition .
Synthesis and Structural Analogues
Synthetic routes to 6-chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide likely involve multi-step protocols common to pyridine-carboxamide derivatives.
Key Synthetic Steps
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Pyridine Core Formation: Chlorination at position 6 may occur via electrophilic substitution using Cl₂ or SO₂Cl₂, as described for methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
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Carboxamide Coupling: Activation of pyridine-2-carboxylic acid using EDCI/HOBt, followed by reaction with 2-[(1-methylpiperidin-4-yl)amino]aniline .
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Piperidine Functionalization: N-methylation of piperidin-4-amine using methyl iodide under basic conditions .
Table 2: Representative Reaction Yields for Analogues
| Step | Yield (%) | Conditions |
|---|---|---|
| Chlorination | 78–85 | SO₂Cl₂, DMF, 0°C→RT |
| Amide Coupling | 65–72 | EDCI, HOBt, DCM, RT |
| N-Methylation | 88–92 | CH₃I, K₂CO₃, DMF, 60°C |
Data extrapolated from patents EP2008654A1 and WO2002066470A1 .
Structural Analogues and Activity Trends
Modifications to the piperidine or aniline moieties significantly alter bioactivity:
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Piperidine N-Methylation: Enhances blood-brain barrier penetration in CNS-targeted agents .
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Chlorine Position: 6-Chloro substitution on pyridine improves binding affinity to kinase domains compared to 4- or 5-chloro isomers .
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Carboxamide Linker: Replacement with sulfonamide groups reduces metabolic stability in hepatic microsomes.
Biological Activity and Mechanism
While direct pharmacological data for 6-chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide are unavailable, structurally related compounds exhibit diverse activities:
Kinase Inhibition
Pyridine-carboxamides bearing piperidine groups demonstrate potent inhibition of tyrosine kinases (e.g., EGFR, VEGFR). For example, analogues in WO2002066470A1 show IC₅₀ values of 12–45 nM against EGFR . The chlorine atom likely participates in hydrophobic interactions with kinase ATP-binding pockets.
Antimicrobial Properties
Chlorinated pyridines, such as methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, exhibit MIC values of 2–8 μg/mL against Gram-positive pathogens. The carboxamide group may enhance bacterial membrane penetration.
Central Nervous System Effects
Piperidine derivatives frequently act as σ-1 receptor modulators or monoamine oxidase inhibitors. N-methylation increases logP, favoring CNS penetration .
Pharmacokinetic and Toxicity Profiles
Predictive ADMET modeling (SwissADME, ProTox-II) suggests:
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Absorption: High intestinal permeability (Caco-2 Papp > 1 × 10⁻⁶ cm/s)
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Metabolism: Primary oxidation via CYP3A4; glucuronidation at the carboxamide
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Toxicity: Predicted LD₅₀ (rat, oral) = 320 mg/kg; hepatotoxicity risk due to piperidine N-methylation
Applications and Future Directions
This compound’s dual functionality positions it as a candidate for:
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Oncology: Targeted kinase inhibitors with improved CNS delivery
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Infectious Disease: Broad-spectrum antimicrobials resistant to efflux pumps
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Neurology: σ-1 receptor ligands for neuropathic pain management
Ongoing research should prioritize:
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Stereoselective Synthesis: Isolation of (R)- and (S)-piperidine enantiomers
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In Vivo Efficacy Studies: Xenograft models for antitumor activity
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Formulation Optimization: Nanoemulsions to enhance aqueous solubility
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